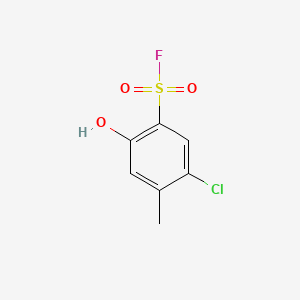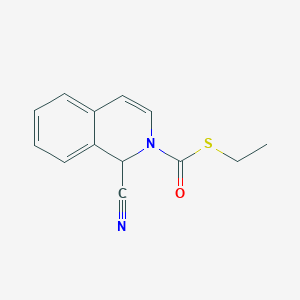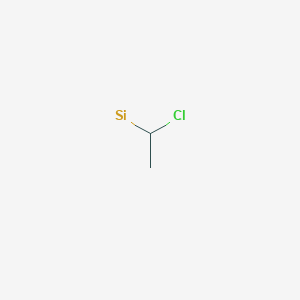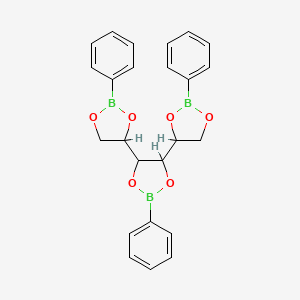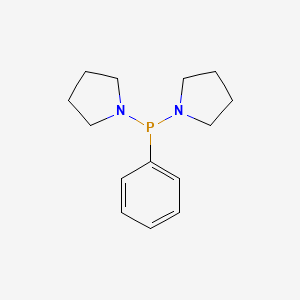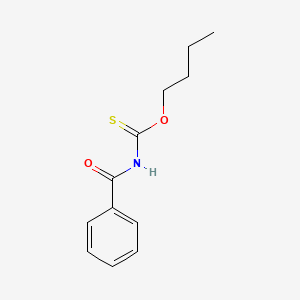![molecular formula C19H18N2 B14718920 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole CAS No. 21240-68-6](/img/structure/B14718920.png)
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is a tetracyclic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclodehydration of azomethines derived from 3-formyl-carbazoles and aminoacetals in the presence of orthophosphoric acid . This reaction yields various methyl-substituted pyridocarbazoles, including this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
科学的研究の応用
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anti-cancer properties, similar to ellipticine.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It can inhibit the enzyme topoisomerase II, which is essential for DNA replication and repair.
Kinase Inhibition: It can inhibit various kinases, which are enzymes involved in cell signaling and regulation.
類似化合物との比較
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is similar to other pyridocarbazoles, such as:
Ellipticine: Known for its anti-cancer properties.
5,11-Dimethyl-6h-pyrido[4,3-b]carbazole: Another derivative with similar biological activities.
5,7,11-Trimethyl-6h-pyrido[4,3-b]carbazole: A related compound with slight structural differences.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
21240-68-6 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
5,7,10,11-tetramethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C19H18N2/c1-10-5-6-11(2)18-16(10)17-12(3)15-9-20-8-7-14(15)13(4)19(17)21-18/h5-9,21H,1-4H3 |
InChIキー |
ZOBMLFKZTVQMHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=C(C(=C4C=CN=CC4=C3C)C)NC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


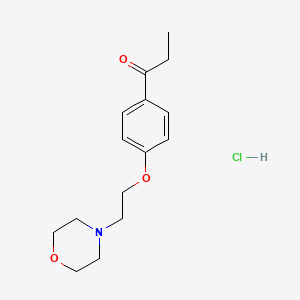
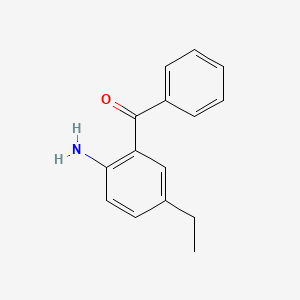
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
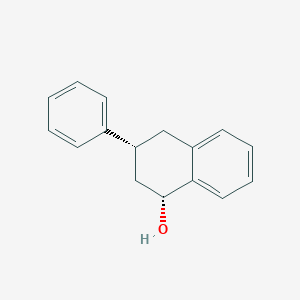
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
